molecular formula C11H8F7NO4S B12121769 methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate

methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate

Cat. No.: B12121769
M. Wt: 383.24 g/mol
InChI Key: YBUISGJOALJZPC-UHFFFAOYSA-N
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Description

Methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate is a synthetic organic compound characterized by the presence of a carbamate group and a heptafluoropropanesulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate typically involves the reaction of 4-aminophenyl methylcarbamate with heptafluoropropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for reagent addition and product separation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbamate group can be targeted by nucleophiles, leading to the formation of substituted carbamates.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation can produce quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate has several applications in scientific research:

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate groups.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The heptafluoropropanesulfonyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-phenylcarbamate: Lacks the heptafluoropropanesulfonyl group, resulting in different chemical properties and applications.

    Methyl N-[4-(trifluoromethyl)phenyl]carbamate: Contains a trifluoromethyl group instead of the heptafluoropropanesulfonyl group, leading to differences in reactivity and biological activity.

    Methyl N-[4-(sulfonyl)phenyl]carbamate: Similar structure but without the fluorine atoms, affecting its chemical stability and interactions.

Uniqueness

Methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate is unique due to the presence of the heptafluoropropanesulfonyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous.

Properties

Molecular Formula

C11H8F7NO4S

Molecular Weight

383.24 g/mol

IUPAC Name

methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)phenyl]carbamate

InChI

InChI=1S/C11H8F7NO4S/c1-23-8(20)19-6-2-4-7(5-3-6)24(21,22)11(17,18)9(12,13)10(14,15)16/h2-5H,1H3,(H,19,20)

InChI Key

YBUISGJOALJZPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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